3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a piperidine ring, a pyrazine moiety, and a benzonitrile group
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is c-Met kinase . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to it . This binding causes receptor dimerisation and autophosphorylation of tyrosines 1234 and 1235 . The compound’s interaction with c-Met kinase helps to analyze the molecular features which contribute to a high inhibitory activity .
Biochemical Pathways
The compound affects the c-Met signaling pathway. When the compound binds to c-Met, it inhibits the activation of the pathway, thereby affecting downstream effects . .
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase activity . This inhibition can potentially affect various cellular processes that are regulated by c-Met, including cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with the piperidine intermediate.
Incorporation of the Benzonitrile Group: The final step involves the coupling of the benzonitrile group to the piperidine-pyrazine intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile could be investigated for its potential as a therapeutic agent. Its structural components suggest it might interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable compound for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile: Similar structure but with a different fluorine position.
3-chloro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile: Chlorine instead of fluorine.
3-fluoro-4-({4-[(pyridin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile: Pyridine instead of pyrazine.
Uniqueness
The unique combination of a fluorine atom, a pyrazine moiety, and a benzonitrile group in 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile distinguishes it from similar compounds. This specific arrangement may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-fluoro-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-17-9-15(10-20)1-2-16(17)12-23-7-3-14(4-8-23)13-24-18-11-21-5-6-22-18/h1-2,5-6,9,11,14H,3-4,7-8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKGGIMHDRUFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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